molecular formula C7H6Br2N2O B2905761 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide CAS No. 1937230-53-9

3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B2905761
CAS No.: 1937230-53-9
M. Wt: 293.946
InChI Key: RODPODHLUZMCNX-UHFFFAOYSA-N
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Description

3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6Br2N2O and a molecular weight of 293.95 g/mol . It is known for its unique structure, which includes two bromine atoms and a hydroxy group attached to a benzene ring, along with a carboximidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale bromination processes, followed by purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of 3,5-Dibromo-N’-hydroxybenzene-1-carboximidamide lies in its specific combination of bromine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3,5-dibromo-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODPODHLUZMCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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